

Application Note: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde Oxime

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Compound of Interest

Compound Name: 2-Chloro-1,3-thiazole-5-carbaldehyde oxime

CAS No.: 303987-38-4

Cat. No.: B2513632

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Executive Summary & Chemical Context

2-Chloro-1,3-thiazole-5-carbaldehyde (CAS 95453-58-0) is a highly versatile heterocyclic building block widely utilized in the pharmaceutical and agrochemical industries[1]. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for kinase inhibitors, antimicrobial agents, and advanced therapeutics[1].

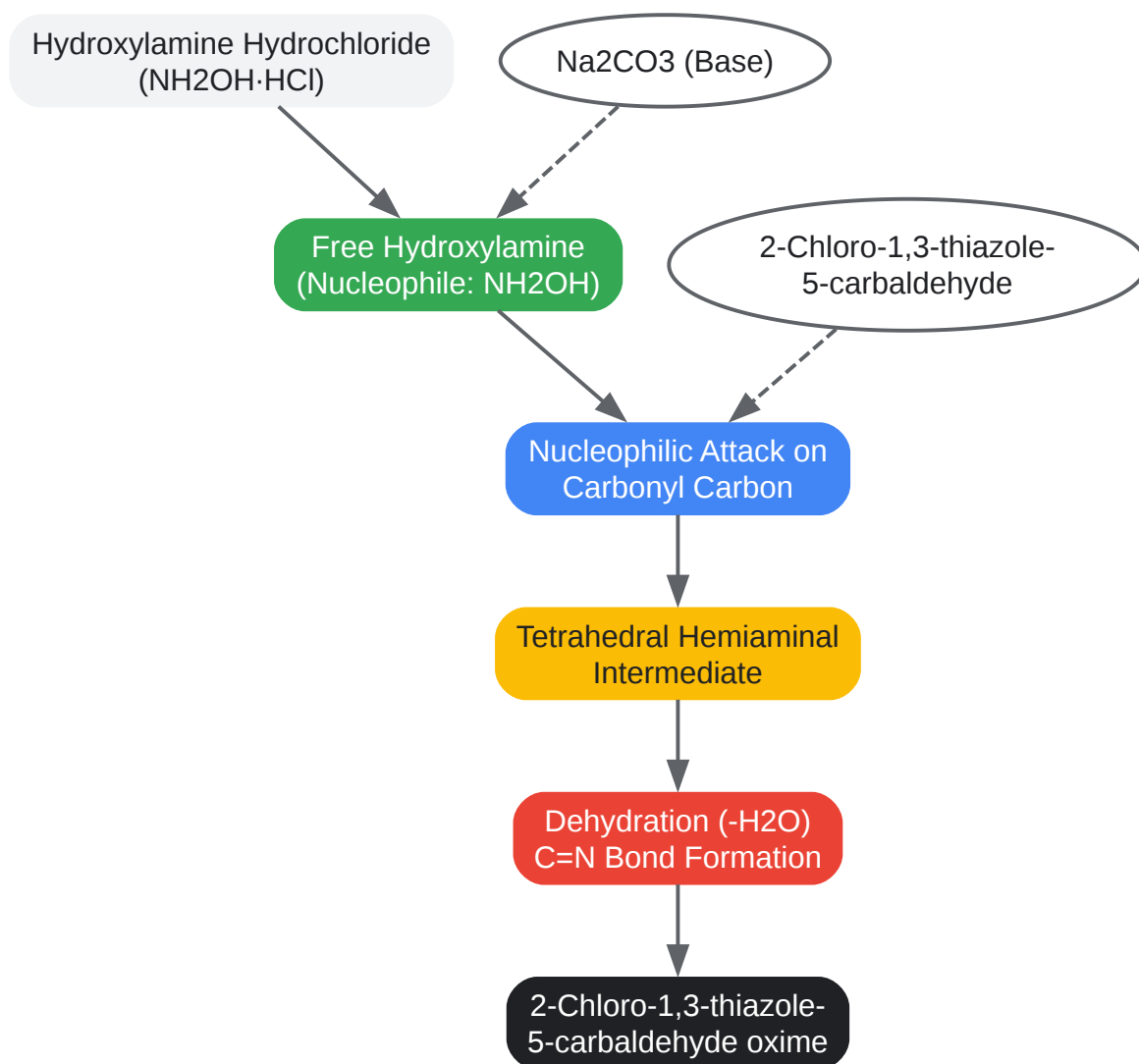
The conversion of the formyl group of this compound into an oxime yields **2-chloro-1,3-thiazole-5-carbaldehyde oxime**. This transformation is highly significant because oximes act as critical, stable intermediates that can be subsequently dehydrated to form nitriles, reduced to primary amines, or utilized as directing groups in transition-metal-catalyzed C-H activation methodologies[2]. This guide provides a self-validating, highly reliable protocol for this synthesis, explicitly designed for drug development professionals.

Mechanistic Rationale

The synthesis of oximes from aldehydes is governed by a classic nucleophilic addition-elimination mechanism[3]. To ensure high yields and prevent side reactions, the choice of

reagents and the sequence of addition must follow strict chemical logic:

- **Reagent Stability & Activation:** Free hydroxylamine (NH_2OH) is highly unstable and prone to oxidation. Consequently, it is commercially supplied as a stable hydrochloride salt ($\text{NH}_2\text{OH}\cdot\text{HCl}$)[3]. However, the quaternary nitrogen in the hydrochloride salt lacks an available lone pair, rendering it non-nucleophilic[3].
- **Base-Mediated Liberation:** The addition of a mild base, such as sodium carbonate (Na_2CO_3), is required to neutralize the HCl and liberate the free, nucleophilic hydroxylamine in situ[4].
- **Nucleophilic Attack:** The highly nucleophilic nitrogen of the free hydroxylamine attacks the electrophilic carbonyl carbon of 2-chloro-1,3-thiazole-5-carbaldehyde, forming a tetrahedral hemiaminal intermediate[3].
- **Dehydration:** Under the slightly acidic to neutral conditions established by the buffering effect of the salts, the hydroxyl group of the hemiaminal is protonated. This facilitates the elimination of a water molecule (dehydration), establishing the stable $\text{C}=\text{N}-\text{OH}$ double bond of the target oxime[3].



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Mechanistic pathway of oxime formation via nucleophilic addition and dehydration.

Experimental Protocol

This protocol utilizes a mixed organic-aqueous solvent system. Ethanol is used to solubilize the organic aldehyde, while water is necessary to dissolve the inorganic salts. The protocol relies on differential solubility for product isolation, creating a self-validating purification step without the immediate need for column chromatography[3].

Materials Required

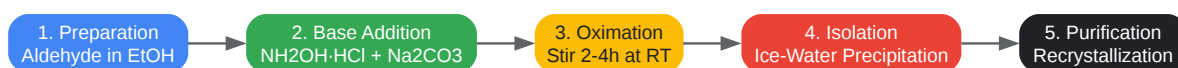
- Starting Material: 2-Chloro-1,3-thiazole-5-carbaldehyde (CAS 95453-58-0)[5]
- Reagents: Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)[2], Anhydrous Sodium Carbonate (Na_2CO_3)[4]
- Solvents: Absolute Ethanol, Distilled Water[4]

Step-by-Step Methodology

- Reaction Setup (Organic Phase): In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.47 g) of 2-chloro-1,3-thiazole-5-carbaldehyde in 20 mL of absolute ethanol. Stir at 300 rpm until a homogenous, clear solution is achieved[4].
- Reagent Preparation (Aqueous Phase): In a separate 50 mL beaker, dissolve 12.0 mmol (0.83 g, 1.2 eq) of hydroxylamine hydrochloride in 10 mL of distilled water. Slowly add 6.0 mmol (0.64 g, 0.6 eq) of sodium carbonate powder in small portions to this aqueous solution[4].
 - Causality Note: Sodium carbonate is diprotic; thus, 0.6 equivalents are sufficient to neutralize 1.2 equivalents of HCl. Effervescence (CO_2 gas evolution) will occur. Wait until gas evolution ceases before proceeding.
- Oximation Reaction: Using an addition funnel or a pipette, add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution at room temperature (20–25 °C). Allow the biphasic/cloudy mixture to stir continuously for 2 to 4 hours[4]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent to confirm the complete consumption of the starting aldehyde.
- Product Isolation: Once the reaction is deemed complete via TLC, concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the volatile ethanol solvent[4]. Pour the remaining aqueous suspension into 50 mL of vigorously stirred, ice-cold distilled water.
 - Causality Note: The target oxime possesses significantly lower aqueous solubility compared to the starting aldehyde and the inorganic byproducts (NaCl), causing it to crash

out of solution as a distinct precipitate[3].

- Filtration and Purification: Collect the crude oxime precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 10 mL portions of ice-cold distilled water to remove residual salts[4]. Dry the solid overnight under a high vacuum. If ultra-high purity is required for downstream active pharmaceutical ingredient (API) synthesis, recrystallize the crude product from a minimal volume of a hot ethanol/water mixture[4].



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Experimental workflow for synthesizing **2-chloro-1,3-thiazole-5-carbaldehyde oxime**.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for this synthetic protocol, allowing for rapid experimental planning and yield comparison.

| Parameter | Value | Reference |
|--------------------------------|---|-----------|
| Starting Material | 2-Chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) | [5] |
| Reagent 1 (Nucleophile Source) | Hydroxylamine hydrochloride (1.2 eq) | [2] |
| Reagent 2 (Base) | Sodium Carbonate (0.6 eq) | [4] |
| Solvent System | Ethanol / Water (approx. 2:1 v/v) | [4] |
| Reaction Temperature | Room Temperature (20–25 °C) | [4] |
| Reaction Time | 2–4 hours | [4] |
| Expected Crude Yield | 85–95% | [2] |

References

- [2] National Institutes of Health (NIH) / PMC. "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry". Journal of Advanced Research. Available at:[[Link](#)]
- [3] Scribd. "Cyclohexanone Oxime Synthesis Guide". Scribd Documents. Available at:[[Link](#)]

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Sources

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